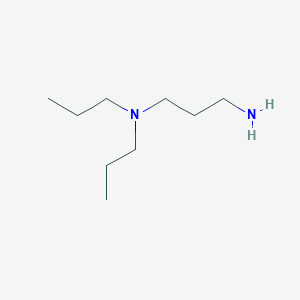

n,n-Dipropylpropane-1,3-diamine

Description

N,N-Dipropylpropane-1,3-diamine (CAS 7511-91-3) is a branched aliphatic diamine characterized by two propyl groups attached to the central nitrogen atom of a propane-1,3-diamine backbone. This compound is structurally related to other polyamines but distinguished by its specific alkyl substitution pattern, which influences its physicochemical properties and applications.

Properties

IUPAC Name |

N',N'-dipropylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-3-7-11(8-4-2)9-5-6-10/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUCMODGDIGMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286075 | |

| Record name | n,n-dipropylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-82-0 | |

| Record name | 6345-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dipropylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dipropylpropane-1,3-diamine can be synthesized from dipropylamine. One common method involves the reaction of dipropylamine with 1,3-dibromopropane under basic conditions. The reaction typically proceeds as follows:

Reactants: Dipropylamine and 1,3-dibromopropane.

Conditions: Basic conditions, often using a strong base like sodium hydroxide.

Procedure: The reactants are mixed and heated, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates.

Major Products

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

N,N-Dipropylpropane-1,3-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: This compound is used in the production of polymers and as a curing agent for epoxy resins

Mechanism of Action

The mechanism of action of N,N-dipropylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Comparison with Similar Diamines

The propane-1,3-diamine scaffold serves as a versatile platform for chemical modifications. Key structural analogs and their substituents are compared below:

Key Insight : Alkyl chain length and substituent bulkiness directly affect solubility, reactivity, and biological interactions. For instance, APDA’s dodecyl chain enhances membrane penetration, boosting antimicrobial efficacy, while APD’s anthrylmethyl groups enable selective formaldehyde detection.

Functional Group Variations and Their Impact

- Antimicrobial Activity: APDA (N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) exhibits superior antimicrobial activity compared to quaternary ammonium compounds (e.g., DDAC), attributed to its dual amine and long alkyl chain, which disrupt microbial membranes. In contrast, this compound’s shorter propyl groups may reduce membrane disruption efficiency, limiting its standalone antimicrobial use.

- Pharmaceutical Applications: Quinoline derivatives of this compound (e.g., Ro 47-0543) demonstrate antimalarial activity by targeting parasite heme detoxification pathways. DENSPM, a related diethyl-substituted diamine, inhibits polyamine metabolism in cancer cells.

Biological Activity

Overview

n,n-Dipropylpropane-1,3-diamine (DPDA) is an organic compound with the molecular formula C9H22N2. It belongs to the class of aliphatic diamines and is characterized by its two amine groups attached to a propane backbone. This compound has garnered attention in various fields, including chemistry and biology, due to its potential biological activities and applications in synthetic processes.

- Molecular Weight : 158.29 g/mol

- Density : 0.83 g/cm³

- Boiling Point : 198 °C

- Solubility : Soluble in water and organic solvents.

The biological activity of DPDA primarily stems from its ability to interact with biological macromolecules, particularly enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites, thereby influencing enzyme activity and modulating biochemical pathways.

Enzyme Interactions

DPDA has been utilized in studies examining enzyme interactions. Its structure allows it to act as a ligand, potentially altering enzyme kinetics or stability. For instance, it has been shown to inhibit monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism, which may have implications for neuropharmacology .

Toxicological Studies

Toxicological assessments have indicated that DPDA exhibits dose-dependent toxic effects in animal models. In a study involving Sprague Dawley rats, administration of DPDA at high doses resulted in significant histopathological changes in vital organs such as the heart and liver. The no-observed-adverse-effect level (NOAEL) was determined to be around 4 mg/kg body weight for certain effects .

| Dose (mg/kg) | Effects Observed | NOAEL |

|---|---|---|

| 0 | No observable effects | - |

| 4 | Minimal effects on organs | Yes |

| 8 | Lympho-histiocytic infiltrations | No |

| 20 | Significant liver enzyme elevation | No |

Developmental Toxicity

In developmental studies, DPDA was administered to pregnant rats and rabbits. The results indicated that while maternal toxicity was observed, developmental toxicity was only significant when coupled with maternal effects. Notably, no teratogenic effects were reported at the tested doses .

Study on Monoamine Oxidase Inhibition

A study conducted by Valiev (1974) demonstrated that DPDA inhibits liver monoamine oxidase activity in rats. This inhibition could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating mood disorders .

Toxicokinetics Assessment

In a toxicokinetics study following OECD guidelines, rats exposed to high doses of DPDA exhibited symptoms including dyspnea and hypoactivity. Necropsy results showed significant organ discoloration and hemorrhage, highlighting the compound's corrosive nature due to its high alkalinity .

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| n,n-Dimethylpropane-1,3-diamine | Two methyl groups | Less toxic; used as a building block |

| n,n-Diethylpropane-1,3-diamine | Two ethyl groups | Similar enzyme interactions; lower potency |

| This compound | Two propyl groups | Higher toxicity; significant MAO inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.